β-Amino-2-furanethanol is a compound characterized by the presence of an amino group attached to a furan ring, specifically at the 2-position. Its chemical formula is C₆H₉NO₂, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features a furan moiety, which is a five-membered aromatic ring containing four carbon atoms and one oxygen atom. The amino group contributes to its basicity and potential reactivity in various
β-Amino-2-furanethanol exhibits notable biological activities, particularly in pharmacology:
Several methods have been developed for synthesizing β-amino-2-furanethanol:
β-Amino-2-furanethanol has several potential applications:
Interaction studies involving β-amino-2-furanethanol focus on its binding affinity with biological targets:
Several compounds share structural similarities with β-amino-2-furanethanol, each possessing unique characteristics:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Aminofurane | Furan ring with an amino group | Potentially lower solubility |
5-Amino-2-furancarboxylic acid | Carboxylic acid group at position 5 | Enhanced acidity and reactivity |
3-Aminofurane | Amino group at position 3 | Different biological activity profile |
4-Aminofurane | Amino group at position 4 | Varies in interaction with receptors |
These compounds highlight the uniqueness of β-amino-2-furanethanol through its specific positioning of functional groups and potential applications in diverse fields such as pharmaceuticals and agriculture.